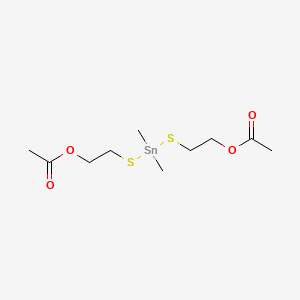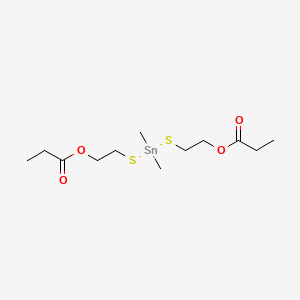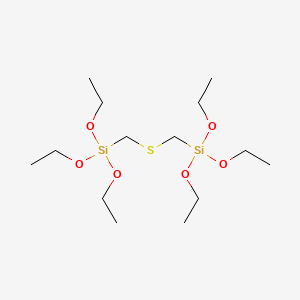
Sulfide, bis(triethoxysilylmethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfide, bis(triethoxysilylmethyl): is an organosilicon compound with the molecular formula C14H34O6SSi2. This compound is characterized by the presence of two triethoxysilylmethyl groups connected by a sulfide linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(triethoxysilylmethyl) typically involves the reaction of triethoxysilylmethyl chloride with a sulfide source. One common method involves the use of sodium sulfide or potassium sulfide as the sulfide source. The reaction is carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of sulfide, bis(triethoxysilylmethyl) is scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phase transfer catalysts can enhance the reaction rate and efficiency. The final product is typically purified using distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sulfide, bis(triethoxysilylmethyl) can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol or disulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The triethoxysilylmethyl groups can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures (25-50°C).
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures (-78°C to 0°C).
Substitution: Amines, alcohols, mild temperatures (25-50°C), organic solvents (toluene, tetrahydrofuran).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized derivatives with various nucleophiles.
Applications De Recherche Scientifique
Chemistry: Sulfide, bis(triethoxysilylmethyl) is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between inorganic fillers and organic polymers .
Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. It can also be used to modify the surface of biomaterials to enhance their biocompatibility .
Medicine: Its ability to form stable bonds with various functional groups makes it a valuable tool in the design of targeted drug delivery vehicles .
Industry: In the industrial sector, this compound is used in the production of silicone rubber and other elastomers. It is also employed as a surface modifier for glass and ceramics to improve their mechanical properties .
Mécanisme D'action
The mechanism of action of sulfide, bis(triethoxysilylmethyl) involves the formation of stable covalent bonds with various functional groups. The triethoxysilylmethyl groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups to form siloxane bonds. This cross-linking ability is crucial in its applications as a coupling agent and surface modifier .
Comparaison Avec Des Composés Similaires
Sulfide, bis(trimethylsilylmethyl): This compound has similar applications but differs in the size and reactivity of the silyl groups.
Sulfide, bis(triethoxysilylpropyl): This compound has a longer alkyl chain, which can affect its reactivity and solubility.
Sulfide, bis(triethoxysilylphenyl): The presence of a phenyl group can introduce aromatic characteristics and influence the compound’s chemical behavior.
Uniqueness: Sulfide, bis(triethoxysilylmethyl) is unique due to its specific combination of triethoxysilylmethyl groups and sulfide linkage. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
60764-85-4 |
|---|---|
Formule moléculaire |
C14H34O6SSi2 |
Poids moléculaire |
386.65 g/mol |
Nom IUPAC |
triethoxy(triethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C14H34O6SSi2/c1-7-15-22(16-8-2,17-9-3)13-21-14-23(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 |
Clé InChI |
QKMOHFJWHPXPHS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CSC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


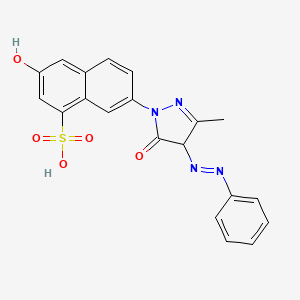
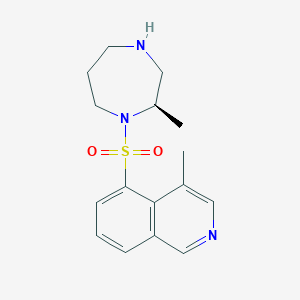
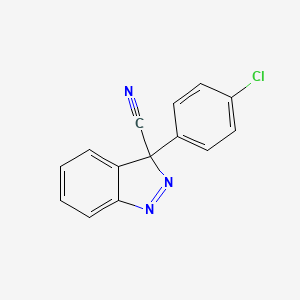

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
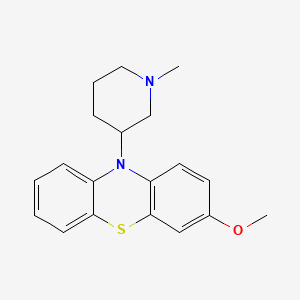

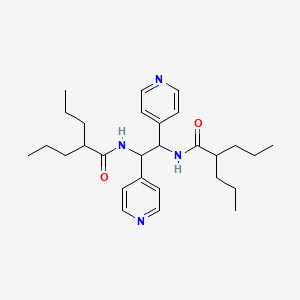
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
